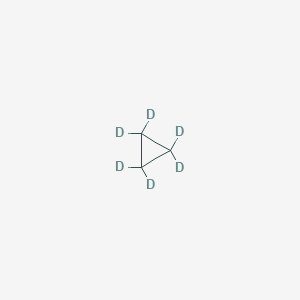

Cyclopropane-D6

Descripción general

Descripción

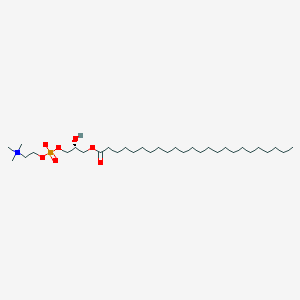

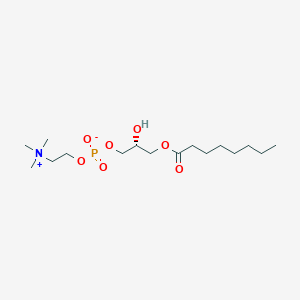

Cyclopropane-D6, also known as 1,1,2,2,3,3-hexadeuteriocyclopropane, is a compound with the molecular formula C3H6 . It has a molecular weight of 48.12 g/mol . The compound is used for research and development purposes .

Synthesis Analysis

Cyclopropane-D6 has been synthesized from deuterium oxide and magnesium tricarbide in steps giving successively methyl acetylene-D4, propylene-D6, allyl chloride-D5, 3-bromo-1-chloropropane-D6, and cyclopropane-D6 . A review highlights the strategic considerations for the introduction of the cyclopropane motif in a collection of recent total syntheses . The review presents an overview of the most important and widely used cyclopropanation techniques .

Molecular Structure Analysis

Infrared spectra of cyclopropane and cyclopropane-D6 have been obtained in the spectral region 350 to 3700 cm−1 for the vapor and 650 to 3700 cm−1 for the liquid . Raman spectra, including semi-quantitative depolarization factors, have been determined for the liquid state . The spectroscopic results satisfy the Teller-Redlich product rule for a molecule of D3h symmetry . High-resolution work on cyclopropane-D6 shows that the C–C distance is 1.524±0.014 A .

Chemical Reactions Analysis

Cyclopropanes present significant challenges for any synthetic chemist . This review aims to highlight the strategic considerations for the introduction of the cyclopropane motif in a collection of recent total syntheses . At first, an overview of the most important and widely used cyclopropanation techniques is presented, followed by a discussion of elegant approaches and clever solutions that have been developed to enable the synthesis of various unique cyclopropane natural products or use of cyclopropanes as versatile strategic intermediates .

Physical And Chemical Properties Analysis

Cyclopropane-D6 has a molecular weight of 48.12 g/mol . It has a complexity of 4.8 and is composed of 3 heavy atoms . The compound has 6 isotope atoms .

Aplicaciones Científicas De Investigación

Organocatalytic Applications

Recent research has explored the use of cyclopropene-based small molecules, including cyclopropane-D6, in various organocatalytic processes. These applications include:

- Phase-Transfer Catalysis (PTC) : Cyclopropane-D6 derivatives may serve as catalysts in PTC reactions, facilitating the transfer of reactants between immiscible phases .

Crystalline Spectra and Structure

In addition to the liquid phase, researchers have investigated the crystalline forms of cyclopropane-D6. Infrared and Raman spectra of polycrystalline C₃H₆ and C₃D₆ were measured, shedding light on multiplet splittings and crystal structures .

Mecanismo De Acción

Target of Action

Cyclopropane-D6, like other cyclopropane derivatives, is known to interact with various targets within the body. Cyclopropane derivatives are often incorporated into drug candidates to improve potency, metabolic stability, or pharmacokinetic properties .

Mode of Action

The mode of action of Cyclopropane-D6 involves its interaction with its targets, leading to various changes. The cyclopropane fragment imposes conformational rigidity on the molecules of physiologically active compounds . On the other hand, the replacement of acyclic terminal and “linker” groups with a cyclopropane fragment increases the metabolic stability of the target structures .

Biochemical Pathways

Cyclopropane derivatives, including Cyclopropane-D6, can be involved in various biochemical pathways. They are often incorporated into drug candidates and are usually essential for biological activities . The enzymatic cyclopropanations can be grouped into two major pathways according to whether the reaction involves an exogenous C1 unit from S-adenosylmethionine (SAM) or not .

Pharmacokinetics

The pharmacokinetic properties of Cyclopropane-D6, such as absorption, distribution, metabolism, and excretion (ADME), are influenced by its physicochemical parameters . Cyclopropane derivatives are known to improve physicochemical properties compared to their parent aromatics, including improved solubility and reduced susceptibility to metabolism .

Result of Action

The molecular and cellular effects of Cyclopropane-D6’s action are likely to be diverse, given the wide range of reactivities shown by cyclopropane derivatives .

Action Environment

The action, efficacy, and stability of Cyclopropane-D6 can be influenced by various environmental factors. These factors could include temperature, pH, and the presence of other molecules, which can affect the reactivity and stability of cyclopropane derivatives . .

Safety and Hazards

When handling Cyclopropane-D6, it is advised to avoid dust formation, breathing mist, gas, or vapors . Contact with skin and eyes should be avoided . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas . Keep people away from and upwind of spill/leak .

Propiedades

IUPAC Name |

1,1,2,2,3,3-hexadeuteriocyclopropane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6/c1-2-3-1/h1-3H2/i1D2,2D2,3D2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVZWSLJZHVFIQJ-NMFSSPJFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(C1([2H])[2H])([2H])[2H])[2H] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

48.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclopropane-D6 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of studying the vibrational spectra of cyclopropane-D6?

A1: Analyzing the vibrational spectra of both cyclopropane and its deuterated analog, cyclopropane-D6, provides crucial insights into the molecular structure and dynamics of the cyclopropane ring. The isotopic substitution leads to shifts in vibrational frequencies, allowing for a more comprehensive assignment of vibrational modes and determination of force constants. [, , , ]

Q2: How does deuteration impact the rotational constants of cyclopropane?

A2: Deuteration significantly affects the rotational constants of cyclopropane. Studies using high-resolution Raman and infrared spectroscopy have determined the ground-state rotational constants for both cyclopropane and cyclopropane-D6. The values obtained allowed for a precise determination of the carbon-carbon (C-C) bond distance in the cyclopropane ring. [, , , ] For instance, a study utilizing high-resolution infrared spectroscopy on the ν6 band of cyclopropane-D6 provided detailed information about its rotational structure. [, ]

Q3: What can be learned about the structure of cyclopropane from studying cyclopropane-D6?

A3: Analysis of rotational constants derived from high-resolution spectra of cyclopropane-D6, in conjunction with data from cyclopropane, enabled researchers to determine a C-C distance of 1.524 ± 0.014 Å. This value, combined with assumptions about C-H bond lengths, provided valuable information about the HCH bond angle within the cyclopropane molecule. []

Q4: How does deuteration affect the vibrational frequencies of cyclopropane?

A4: Deuteration causes a significant shift in vibrational frequencies, particularly for modes involving C-H bond stretching and bending. This shift is clearly observed in studies comparing the infrared and Raman spectra of cyclopropane and cyclopropane-D6. The observed isotopic shifts provide crucial information for assigning vibrational modes and understanding the nature of specific vibrations. [, , , ] For example, the C-D stretching bands (ν6 and ν8) in cyclopropane-D6 were studied using high-resolution Fourier transform infrared spectroscopy, revealing details about their vibrational structure and interactions with other vibrational modes. []

Q5: How has cyclopropane-D6 been used in kinetic isotope effect studies?

A5: Cyclopropane-D6 plays a critical role in kinetic isotope effect studies aimed at understanding the mechanisms of reactions involving cyclopropane. By comparing the reaction rates of cyclopropane and cyclopropane-D6, researchers can gain insights into the bond-breaking and bond-forming processes involved in the reaction mechanism. [, , ] One study investigated the kinetic isotope effects in the pyrolysis of cyclopropane and cyclopropane-D6, providing support for a diradical mechanism. [] Another study utilized cyclopropane-D6 to investigate deuterium isotope effects on the rates of methylene radical insertion into C-H bonds. []

Q6: How does the study of cyclopropane-D6 contribute to our understanding of Jahn-Teller distortion?

A6: Cyclopropane-D6 has been instrumental in exploring the complex dynamics of Jahn-Teller distortion in the excited state of cyclopropane. Two-photon absorption spectra of jet-cooled cyclopropane and cyclopropane-D6 revealed vibrational activity in both ring deformation and CH2 wagging modes, indicative of Jahn-Teller distortion in the 3sE’ excited state. [] These findings provide valuable information about the interplay between electronic structure and molecular geometry in this strained ring system.

Q7: What insights into crystal structure can be obtained from studying cyclopropane-D6?

A7: Analysis of infrared and Raman spectra of crystalline cyclopropane-D6, along with mixed crystals of cyclopropane and cyclopropane-D6, has been crucial in understanding the nature of multiplet splittings in their spectra. These studies, coupled with x-ray diffraction data, suggest an orthorhombic unit cell for crystalline cyclopropane and provide insights into the crystal structure and intermolecular interactions in the solid state. []

Q8: What makes cyclopropane-D6 useful in studying energy transfer processes?

A8: Cyclopropane-D6 has been used in investigations of gas-surface vibrational energy transfer. The distinct vibrational frequencies of cyclopropane-D6, compared to cyclopropane, allow researchers to track energy transfer processes between the gas-phase molecule and a solid surface. [] These studies provide valuable insights into the fundamental processes governing energy exchange at the gas-solid interface.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

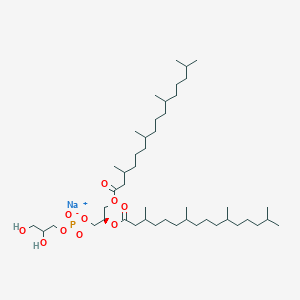

![[(2R)-2-(11,12-Dibromooctadecanoyloxy)-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B3044043.png)

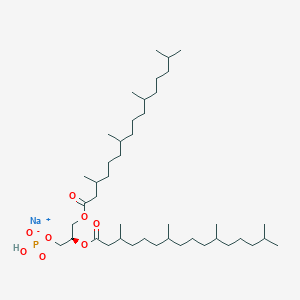

![Tetradecanoic acid, (1R)-1-[[[hydroxy[(2S)-2-hydroxy-3-[(1-oxotetradecyl)oxy]propoxy]phosphinyl]oxy]methyl]-1,2-ethanediyl ester, ammonium salt](/img/structure/B3044046.png)

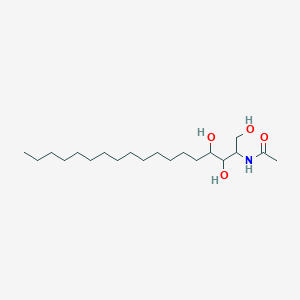

![1-[(E,2S,3R)-1,3-Dihydroxyoctadec-4-en-2-yl]-3-hexadecylurea](/img/structure/B3044049.png)

![15,17,21-Trioxa-3,6,9,12-tetraaza-16-phosphapentatriacontanoic acid, 3,6,9-tris(carboxymethyl)-16-hydroxy-11,22-dioxo-19-[(1-oxotetradecyl)oxy]-, 16-oxide, ammonium salt (1:5), (19R)-](/img/structure/B3044053.png)

![Phosphoric acid, mono[(2R)-2,3-bis(tetradecyloxy)propyl] mono(2,3-dihydroxypropyl) ester, monosodium salt](/img/structure/B3044056.png)

![Azane;[(2S)-3-[[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-hydroxyphosphoryl]oxy-2-hydroxypropyl] (Z)-octadec-9-enoate](/img/structure/B3044060.png)